molecular formula C11H16N2O2 B14777233 2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide

2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide

Cat. No.: B14777233
M. Wt: 208.26 g/mol
InChI Key: NWBZTIAEARZDRP-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide is a compound that features a cyclopropyl group, a furan ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of bioproducts derived from renewable resources. The production of chemicals from biomass offers both economic and ecological benefits. Furfural, a key intermediate, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into various valuable chemicals .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various furan derivatives, reduced amides, and substituted amides.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its biological activity. The compound can inhibit the growth of bacteria by interfering with their metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide is unique due to its combination of a cyclopropyl group, a furan ring, and an amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C11H16N2O2/c1-8(12)11(14)13(9-4-5-9)7-10-3-2-6-15-10/h2-3,6,8-9H,4-5,7,12H2,1H3

InChI Key

NWBZTIAEARZDRP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=CC=CO1)C2CC2)N

Origin of Product

United States

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